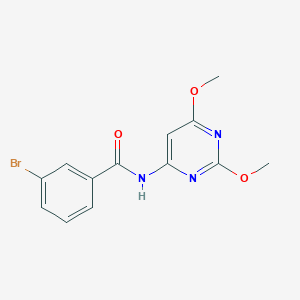
3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a useful research compound. Its molecular formula is C13H12BrN3O3 and its molecular weight is 338.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.00620 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, benzamide derivatives have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The inhibition of FGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antitumor Activity
One of the primary areas of investigation for this compound is its antitumor properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. For example, a related compound exhibited IC50 values ranging from 1.25 to 2.31 µM across different NSCLC lines, indicating potent activity .
Inhibition of Chitin Synthesis
Additionally, studies have shown that benzamide derivatives can act as chitin synthesis inhibitors in insects. This property suggests potential applications in agricultural pest control, where inhibiting chitin synthesis can disrupt the growth and development of pests .
Study on FGFR Inhibition
In a study focusing on the biological evaluation of FGFR inhibitors, a compound structurally similar to this compound was tested against NSCLC cell lines. The results indicated that the compound not only inhibited FGFR phosphorylation but also induced apoptosis through a dose-dependent mechanism. Molecular docking studies revealed multiple hydrogen bonds between the compound and FGFR1, suggesting a strong interaction that could be exploited for drug design .
Chitin Synthesis Inhibition Study
Another significant study evaluated various benzamide derivatives for their ability to inhibit chitin synthesis in Chilo suppressalis. The results demonstrated that several compounds significantly inhibited chitin synthesis at varying concentrations, showcasing their potential as insecticides .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | FGFR1 (NSCLC) | 1.25 - 2.31 | Inhibition of receptor phosphorylation |
| Chitin Synthesis Inhibition | Chilo suppressalis | Varies | Disruption of chitin biosynthesis |
Properties
IUPAC Name |
3-bromo-N-(2,6-dimethoxypyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFWQMUXAVEPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NC(=O)C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













